4-Dihydroboldenone

Catalog No.
S645688
CAS No.
10529-96-1
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dihydroboldenone

CAS Number

10529-96-1

Product Name

4-Dihydroboldenone

IUPAC Name

(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1

InChI Key

OKJCFMUGMSVJBG-MISPCMORSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C

Synonyms

5beta-androst-1-en-17beta-ol-3-one, androst-1-en-17-ol-3-one

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C

4-Dihydroboldenone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. 4-Dihydroboldenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Dihydroboldenone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4-dihydroboldenone is primarily located in the membrane (predicted from logP) and cytoplasm. 4-Dihydroboldenone can be biosynthesized from 5beta-androstane.
17beta-hydroxy-5beta-androst-1-en-3-one is a 3-oxo Delta(1)-steroid with 5beta-configuration formed from 17beta-hydroxyandrosta-1,4-dien-3-one by reduction across the C4-C5 double bond. It has a role as a human xenobiotic metabolite. It is a 17beta-hydroxy steroid and a 3-oxo-Delta(1) steroid. It derives from a 5beta-androstane.

4-Dihydroboldenone (17β-hydroxy-5β-androst-1-en-3-one) is a 5β-reduced metabolite of the anabolic androgenic steroid boldenone. In analytical toxicology and sports doping control, it serves as the primary urinary biomarker for detecting boldenone administration in humans and livestock. Because boldenone is extensively metabolized in vivo, the parent compound is rarely excreted in sufficient quantities for reliable detection. Consequently, accredited laboratories and food safety agencies rely on 4-dihydroboldenone as a reference standard. Baseline properties relevant to analytical procurement include its specific stereochemistry (5β-configuration), which dictates its chromatographic retention time and mass spectrometric fragmentation pattern, distinguishing it from endogenous steroids and other closely related metabolites [1].

Substituting 4-dihydroboldenone with the parent compound (boldenone) or its 5α-reduced isomer (1-testosterone, CAS 65-06-5) compromises analytical validity. In GC-MS and LC-MS/MS workflows, the 5β-isomer exhibits distinct retention times and derivatization kinetics compared to the 5α-isomer. Utilizing the incorrect isomer as a reference standard leads to peak misidentification, resulting in false negatives or false positives in doping adjudication. Furthermore, in Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) used to differentiate endogenous from exogenous boldenone, precise 13C/12C isotope ratio measurement requires the exact 5β-metabolite standard to establish accurate baseline thresholds. Generic class-level substitutes cannot fulfill the regulatory requirements of certified reference materials for forensic and anti-doping applications[1].

Chromatographic Resolution and Detection Limits in GC-MS/MS Anti-Doping Panels

In standardized doping control workflows, 4-dihydroboldenone provides reliable analytical processability when derivatized. GC/NCI-MS/MS methods achieve detection limits of 5–20 ppb (S/N=3) for 4-dihydroboldenone, with complete baseline chromatographic resolution from parent boldenone and other closely related anabolic androgenic steroid metabolites. This distinct retention profile ensures that 4-dihydroboldenone can be quantified in complex urine matrices without co-elution interference from endogenous androgens or the 5α-isomer .

Evidence DimensionAnalytical Detection Limit and Chromatographic Resolution
Target Compound Data5–20 ppb detection limit with complete baseline resolution.
Comparator Or BaselineParent boldenone and 5α-isomer (co-elution risks if unresolved).
Quantified DifferenceUnambiguous chromatographic separation of the 5β-metabolite from parent and isomeric interferents.
ConditionsGC/NCI-MS/MS with derivatization in urine matrix.

Procurement of the specific 5β-isomer standard is essential for calibrating GC-MS/MS instruments to prevent false positives in accredited laboratories.

Isotope Ratio Mass Spectrometry (IRMS) Suitability for Endogenous vs. Exogenous Differentiation

Distinguishing endogenous boldenone production from exogenous doping relies on Carbon-13 isotope analysis. 4-Dihydroboldenone serves as the primary target for GC/C/IRMS, allowing laboratories to measure 13C/12C ratios in urine fortified at concentrations as low as 2–50 ng/mL. Because the parent boldenone is often entirely metabolized, relying solely on the parent compound fails to provide sufficient signal for IRMS. 4-Dihydroboldenone provides the necessary abundance and stability to confirm exogenous origin, as synthetic steroids are typically 13C-depleted [1].

Evidence DimensionTarget Suitability for 13C/12C Isotope Ratio Analysis
Target Compound DataReliable IRMS quantification at 2–50 ng/mL in urine.
Comparator Or BaselineParent boldenone (frequently undetectable or insufficient for IRMS).
Quantified Difference4-Dihydroboldenone yields a stable, high-abundance IRMS signal when the parent compound is absent.
ConditionsGC/C/IRMS analysis of extracted human or equine urine.

Analytical labs must procure 4-dihydroboldenone to legally validate adverse analytical findings when endogenous production is a potential defense.

Metabolic Stability and Extended Detection Window in Excretion Profiling

4-Dihydroboldenone is a persistent urinary biomarker for boldenone administration. Pharmacokinetic studies demonstrate that while parent boldenone is rapidly cleared, 4-dihydroboldenone remains detectable in urine for extended periods post-administration. Furthermore, environmental stability assessments show that 4-dihydroboldenone maintains a half-life of greater than 4 hours in raw wastewater, making it a viable target for wastewater-based epidemiology, whereas parent compounds and less stable metabolites degrade rapidly [1].

Evidence Dimensionin vivo and Environmental Stability
Target Compound DataWastewater half-life >4 hours; extended urinary detection window.
Comparator Or BaselineParent boldenone (rapidly metabolized and degraded).
Quantified DifferenceLonger detection window and environmental persistence compared to the parent steroid.
Conditionsin vivo urinary excretion and gravity sewer wastewater simulation.

For routine screening and epidemiological monitoring, procuring the long-lived metabolite standard guarantees a higher detection rate than screening for the parent drug.

WADA-Accredited Doping Control and Forensic Toxicology

Procured as a certified reference material (CRM) for GC-MS/MS and LC-MS/MS calibration to detect boldenone abuse in human athletes and equine sports, directly leveraging its specific chromatographic resolution to prevent false positives [1].

GC/C/IRMS Isotope Ratio Analysis

Serves as the essential standard for establishing 13C/12C baseline ratios, allowing forensic laboratories to legally differentiate between endogenous boldenone production and exogenous synthetic steroid administration [2].

Livestock Food Safety and Residue Monitoring

Utilized by agricultural testing laboratories to enforce Directive 96/22/EC, screening veal and other livestock urine for illegal growth promoter administration via stable metabolite detection [3].

Wastewater-Based Epidemiology (WBE)

Employed as a stable biomarker in municipal wastewater analysis to track community-level performance-enhancing drug (PIED) abuse, owing to its longer environmental half-life compared to parent steroids [4].

Physical Description

Solid

XLogP3

4

UNII

2IB71ZQ989

Other CAS

10529-96-1

Wikipedia

4-dihydroboldenone

Dates

Last modified: 02-18-2024

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